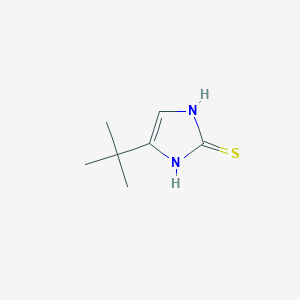

4-Tert-butyl-1,3-dihydroimidazole-2-thione

Description

Properties

IUPAC Name |

4-tert-butyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVMCZAPKGDMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400820 | |

| Record name | 4-tert-butyl-1,3-dihydroimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14395-90-5 | |

| Record name | 4-tert-butyl-1,3-dihydroimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 1,3 Dihydroimidazole 2 Thione

General Synthetic Strategies for 1,3-Dihydroimidazole-2-thiones

The construction of the 1,3-dihydroimidazole-2-thione ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Cyclization reactions form the cornerstone of imidazole-2-thione synthesis. A prevalent and classical approach involves the condensation of an α-aminoketone with a source of thiocyanate (B1210189). This method, often referred to as the Debus synthesis or a variation thereof, provides a direct route to the desired heterocyclic core. The reaction proceeds through the initial formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 1,3-dihydroimidazole-2-thione.

Another significant cyclization strategy involves the reaction of α-haloketones with thiourea. In this approach, the thiourea acts as a binucleophile, first displacing the halide and then condensing with the ketone to form the imidazole (B134444) ring. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

More contemporary methods have also been developed, including multicomponent reactions that allow for the construction of highly substituted imidazole-2-thiones in a single step from simple starting materials. These reactions often employ catalysts to enhance efficiency and selectivity.

While not as commonly employed for imidazole-2-thiones, intramolecular hydroamidation has emerged as a powerful tool for the synthesis of various imidazole derivatives. This approach typically involves the cyclization of an appropriately functionalized alkyne-containing substrate, such as a propargylamidine. The reaction can be catalyzed by various transition metals, with gold and silver complexes showing particular promise. These catalysts activate the alkyne towards nucleophilic attack by the nitrogen atom, leading to the formation of the imidazole ring. The relevance of this methodology to imidazole-2-thione synthesis lies in the potential for adaptation, where a thiourea moiety could be incorporated into the acyclic precursor to facilitate cyclization to the desired thione.

Specific Synthesis of 4-Tert-butyl-1,3-dihydroimidazole-2-thione

The synthesis of 4-tert-butyl-1,3-dihydroimidazole-2-thione can be effectively achieved by applying the general principles of imidazole-2-thione synthesis to a specific set of precursors.

A direct and logical route to 4-tert-butyl-1,3-dihydroimidazole-2-thione involves the use of 1-amino-3,3-dimethylbutan-2-one as the key starting material. This α-aminoketone contains the requisite carbon skeleton, including the characteristic tert-butyl group. The synthesis proceeds via the reaction of 1-amino-3,3-dimethylbutan-2-one, typically as its hydrochloride salt, with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN).

The reaction is generally carried out in a protic solvent, such as water or ethanol, and may be heated to facilitate the reaction. The mechanism involves the initial nucleophilic attack of the amino group on the thiocyanate, followed by an intramolecular condensation and cyclization to form the stable five-membered heterocyclic ring of 4-tert-butyl-1,3-dihydroimidazole-2-thione.

The precursor, 1-amino-3,3-dimethylbutan-2-one, can be prepared from commercially available starting materials. For instance, it can be synthesized from 1-amino-3,3-dimethylbutan-2-ol through oxidation.

Below is a table summarizing a typical reaction for the synthesis of a 4-substituted-1,3-dihydroimidazole-2-thione from an α-aminoketone precursor.

| Precursor | Reagent | Solvent | Conditions | Product |

| 1-Amino-3,3-dimethylbutan-2-one HCl | KSCN | Water/Ethanol | Reflux | 4-Tert-butyl-1,3-dihydroimidazole-2-thione |

In the broader context of imidazole synthesis, nickel-catalyzed reactions have garnered significant attention. While direct nickel-catalyzed synthesis of 1,3-dihydroimidazole-2-thiones is less common, the principles can be extrapolated. Nickel catalysts have been effectively used in the synthesis of various imidazole derivatives through C-N and C-C bond-forming reactions. For instance, nickel catalysts can promote the coupling of amines with various partners to form key intermediates for cyclization.

The relevance for the synthesis of 4-tert-butyl-1,3-dihydroimidazole-2-thione lies in the potential for developing novel, nickel-catalyzed cross-coupling reactions to construct the necessary acyclic precursor, which could then undergo cyclization. This could offer alternative synthetic routes with potentially higher efficiency or functional group tolerance compared to traditional methods.

Optimization of Synthetic Pathways

The optimization of the synthesis of 4-tert-butyl-1,3-dihydroimidazole-2-thione focuses on several key parameters to maximize yield and purity while minimizing reaction times and environmental impact.

For the synthesis from 1-amino-3,3-dimethylbutanone, key optimization parameters include:

Stoichiometry of Reagents: Varying the molar ratio of the α-aminoketone to the thiocyanate source can significantly impact the reaction outcome.

Solvent System: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. A range of protic and aprotic solvents can be screened.

Temperature and Reaction Time: Optimizing the reaction temperature and duration is crucial to ensure complete conversion without promoting the formation of degradation products.

pH Control: In aqueous media, the pH can play a critical role in the reaction mechanism, and buffering the reaction mixture may be beneficial.

The following table provides a hypothetical optimization study for the synthesis of 4-tert-butyl-1,3-dihydroimidazole-2-thione.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | 100 | 12 | 65 |

| 2 | Ethanol | 78 | 12 | 72 |

| 3 | Water/Ethanol (1:1) | 90 | 8 | 85 |

| 4 | n-Butanol | 117 | 6 | 78 |

Spectroscopic Data for 4-Tert-butyl-1,3-dihydroimidazole-2-thione Not Available in Publicly Accessible Resources

Extensive searches for the structural elucidation and advanced spectroscopic characterization of the chemical compound 4-Tert-butyl-1,3-dihydroimidazole-2-thione have yielded no specific experimental data. Detailed information regarding its High-Resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles does not appear to be available in the surveyed scientific literature and chemical databases.

Despite targeted searches for ¹H NMR, ¹³C NMR, two-dimensional NMR, Fourier-Transform Infrared (FT-IR), and Raman spectroscopy data, no publications or spectral databases containing this information could be located. While literature exists for structurally related compounds—such as various isomers, the corresponding oxo-analogue (4-tert-butyl-1,3-dihydro-imidazol-2-one), or imidazole and thione derivatives—the specific spectral characteristics for 4-Tert-butyl-1,3-dihydroimidazole-2-thione remain unpublished or are not indexed in accessible resources.

Consequently, it is not possible to provide a scientifically accurate article detailing the structural confirmation, molecular framework characterization, complete signal assignment, or functional group identification for this specific compound as per the requested outline. The synthesis and subsequent detailed spectroscopic analysis of 4-Tert-butyl-1,3-dihydroimidazole-2-thione have not been documented in the available scientific record.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Tert Butyl 1,3 Dihydroimidazole 2 Thione

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the identity of chemical compounds. For 4-Tert-butyl-1,3-dihydroimidazole-2-thione, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular mass of polar molecules like imidazole-2-thiones with minimal fragmentation. The molecular formula for 4-Tert-butyl-1,3-dihydroimidazole-2-thione is C₇H₁₂N₂S, corresponding to a molecular weight of approximately 156.25 g/mol .

In a typical ESI-MS analysis performed in positive ion mode, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of approximately 157.25. The high-resolution mass spectrometry (HRMS) data would provide the exact mass, allowing for the confirmation of the elemental composition. Fragmentation behavior in ESI-MS can be induced and often involves the loss of the tert-butyl group or rearrangements within the imidazole (B134444) ring, although this is less common under soft ionization conditions compared to techniques like electron ionization. nih.gov Studies on related disubstituted 1,2,4-oxadiazole-5(4H)-thiones show that fragmentation patterns are influenced by the substituents, with electron-withdrawing groups affecting the stability of the molecular ion. nih.gov

Table 1: Predicted ESI-MS Data for 4-Tert-butyl-1,3-dihydroimidazole-2-thione

| Ion Species | Predicted m/z |

|---|---|

| [M+H]⁺ | 157.25 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for assessing the purity of a sample of 4-Tert-butyl-1,3-dihydroimidazole-2-thione and confirming its identity.

In an LC-MS analysis, the sample is first injected into an HPLC system, where it travels through a column (e.g., a C18 reversed-phase column). The compound is separated from any impurities, starting materials, or byproducts based on its polarity. The eluent from the LC column is then directed into the mass spectrometer. As the 4-Tert-butyl-1,3-dihydroimidazole-2-thione elutes from the column at its characteristic retention time, the mass spectrometer records its mass spectrum, confirming its identity by the presence of the expected molecular ion peak (e.g., [M+H]⁺ at m/z 157.25). The purity of the sample can be determined by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all detected peaks. This method is used to prove the structure of newly synthesized imidazole-2-thiones. nih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 4-Tert-butyl-1,3-dihydroimidazole-2-thione is expected to exhibit characteristic absorption bands arising from electronic transitions within the imidazole ring and the thione (C=S) group. The structure of imidazole-2-thiones, in general, has been investigated using UV spectroscopy. tandfonline.com

The key electronic transitions anticipated are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, often below 300 nm. For similar imidazole derivatives, these transitions have been observed at approximately 295 nm. nih.gov

n → π* transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital. The C=S group's n → π* transition is characteristic and occurs at longer wavelengths (lower energy) compared to the π → π* transitions, often appearing as a weaker absorption band in the near-UV or visible region. For some imidazole derivatives, a lower energy absorption band is seen around 380 nm. nih.gov

The solvent used for the analysis can influence the position of these absorption maxima (solvatochromism). Polar solvents may cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

Table 2: Expected UV-Vis Absorption Data for 4-Tert-butyl-1,3-dihydroimidazole-2-thione

| Transition Type | Expected Wavelength (λmax) Range |

|---|---|

| π → π* | ~295 nm |

X-ray Crystallography of Related Derivatives and Analogues

While the specific crystal structure of 4-Tert-butyl-1,3-dihydroimidazole-2-thione is not detailed in the provided search results, analysis of closely related structures provides significant insight into its expected solid-state conformation, bond parameters, and intermolecular interactions. X-ray diffraction studies on derivatives are fundamental to confirming molecular structures and understanding their three-dimensional arrangement. rsc.orgmdpi.com

For instance, the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine , an analogue, reveals significant librational motion of the tert-butyl group. nih.govresearchgate.net This suggests that the tert-butyl group in 4-Tert-butyl-1,3-dihydroimidazole-2-thione would also likely exhibit considerable thermal motion within the crystal lattice. In this analogue, the molecule lacks strong hydrogen bond donors, and the crystal packing is influenced by weaker C-H···N interactions. nih.govresearchgate.net

In another related compound, 1-(2,5-dimethylpyrrolidino)-4-(4-methoxyphenyl)-imidazole-2(1H)-thione , the imidazole-2-thione ring is a key structural feature. researchgate.net The analysis of such structures provides reference values for bond lengths and angles. For example, the C=S double bond length and the internal angles of the imidazole ring can be compared to understand the effects of the tert-butyl substituent.

The study of cyclophanes incorporating imidazole-2-selone groups, the selenium analogues of thiones, also offers valuable structural information. X-ray diffraction of these compounds determined their conformational behavior in the solid state, which was then compared to their solution state using NMR. rsc.org Similarly, the crystal structure of 5-arylimino-1,3,4-thiadiazole derivatives has been definitively established through single-crystal X-ray analysis, confirming the specific regioisomer formed during synthesis. mdpi.com These examples highlight the power of X-ray crystallography in providing unambiguous structural proof for complex heterocyclic systems.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Tert-butyl-1,3-dihydroimidazole-2-thione |

| 4-tert-Butyl-1H-imidazole |

| 1,2,4-oxadiazole-5(4H)-thione |

| 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine |

| 1-(2,5-dimethylpyrrolidino)-4-(4-methoxyphenyl)-imidazole-2(1H)-thione |

| Imidazole-2-selone |

Reactivity and Mechanistic Investigations of 4 Tert Butyl 1,3 Dihydroimidazole 2 Thione

Tautomerism Studies: Thione-Thiol Equilibria and Molecular Interconversions

The imidazole-2-thione core of the title compound can exist in two tautomeric forms: the thione and the thiol. The equilibrium between these forms is a crucial aspect of its chemical behavior.

The thione-thiol tautomerism of heterocyclic compounds containing a thiocarbonyl group is a subject of significant interest. Theoretical studies on related systems, such as 1,2,4-triazole-3-thione, have consistently shown that the thione form is the most stable tautomer in the gas phase. nih.gov This preference for the thione tautomer is attributed to its greater resonance stabilization compared to the thiol form.

Computational studies using various levels of theory, including HF, B3LYP, and MP2 methods, have been employed to determine the structure and energetics of such tautomers. nih.gov For 1,2,4-triazole-3-thione and its derivatives, the thione form is consistently found to be the predominant species. nih.gov It is therefore highly probable that 4-Tert-butyl-1,3-dihydroimidazole-2-thione also exists predominantly in the thione form.

Experimental evidence from spectroscopic methods, such as infrared spectroscopy, on similar thioamide systems further supports the dominance of the thione form, as the characteristic S-H stretching band of the thiol form is typically absent. scispace.comekb.eg The basicity method has also been used to quantitatively estimate the tautomeric ratio in thioamides, revealing a significant prevalence of the thione form. scispace.com

Table 1: Theoretical Predominance of Tautomeric Forms in Related Heterocyclic Thiones

| Compound Family | Predominant Tautomer | Method of Investigation |

|---|---|---|

| 1,2,4-Triazole-3-thiones | Thione | Quantum Chemical Calculations (B3LYP) nih.gov |

| Thioamides | Thione | Basicity Method, MO Calculations scispace.com |

This table is generated based on findings from related compound classes, suggesting a similar trend for 4-Tert-butyl-1,3-dihydroimidazole-2-thione.

In a cyclic dimer of 4-Tert-butyl-1,3-dihydroimidazole-2-thione, the N-H group of one molecule can form a hydrogen bond with the C=S group of the other, and vice versa. The DPT process would involve the simultaneous or sequential transfer of the two protons within this hydrogen-bonded dimer. Theoretical studies on DPT in various systems have explored the potential energy surfaces and the nature of the transition states. researchgate.net The mechanism can be either concerted, where both protons move in a single step, or stepwise, involving a zwitterionic intermediate. The barrier for this process is influenced by the distance between the donor and acceptor atoms and the electronic properties of the molecules involved.

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of 4-Tert-butyl-1,3-dihydroimidazole-2-thione is centered around the nucleophilic sulfur atom of the thione moiety and the imidazole (B134444) ring itself.

The thione group of imidazole-2-thiones is readily alkylated at the sulfur atom due to its high nucleophilicity. tandfonline.com This S-alkylation reaction is a common transformation for this class of compounds. The reaction typically proceeds by treating the imidazole-2-thione with an alkyl halide in the presence of a base. The product of this reaction is an S-alkylated imidazole derivative, also known as an isothiourea.

The regioselectivity of alkylation in imidazoles can be complex, as N-alkylation is also possible. reddit.comuclouvain.besemanticscholar.org However, for imidazole-2-thiones, S-alkylation is generally favored under neutral or basic conditions due to the soft nature of the sulfur atom, which preferentially reacts with soft electrophiles like alkyl halides. In some cases, protection of the sulfur atom is employed before carrying out other reactions on the imidazole ring. google.com

Table 2: General Alkylation Reactions of Imidazole-2-thiones

| Reagent | Product Type |

|---|---|

| Alkyl Halides (e.g., CH₃I, Benzyl Chloride) | S-Alkyl-imidazole-2-thiones |

The imidazole-2-thione core is susceptible to oxidation. The outcome of the oxidation reaction can vary depending on the oxidant used and the reaction conditions. Mild oxidation, for instance with iodine, can lead to the formation of a disulfide-bridged dimer. acs.org

More vigorous oxidation can result in the desulfurization of the molecule to yield the corresponding imidazole. acs.orgnih.gov This transformation can be achieved using various oxidizing agents. Electrochemical methods have also been developed for the anodic desulfurization of 2-mercapto-imidazoles, providing a greener alternative to chemical oxidants. acs.orgnih.gov The oxidation of the thione can also lead to the formation of sulfonic acids. researchgate.net

Table 3: Oxidation Products of Imidazole-2-thiones

| Oxidizing Agent | Major Product(s) |

|---|---|

| Iodine (I₂) | Disulfide Dimer acs.org |

| Hydrogen Peroxide (H₂O₂) | Imidazole (desulfurization) researchgate.net |

| Peroxides | Imidazole (desulfurization) nih.gov |

The reduction of the thione group in 1,3-dihydroimidazole-2-thiones can be challenging. Catalytic hydrogenation, a common method for reducing many functional groups, is generally not effective for the reduction of the C=S bond in thiones under conditions where other groups like alkenes are readily reduced. libretexts.org

However, strong reducing agents can effect the reduction of imidazole-2(3H)-thiones. For example, treatment with potassium in boiling tetrahydrofuran has been shown to reduce N,N'-dialkylimidazole-2(3H)-thiones to the corresponding imidazol-2-ylidenes, which are stable N-heterocyclic carbenes. researchgate.netsemanticscholar.org This reaction proceeds via a desulfurization process. Reductive desulfurization can also be achieved using reagents like Raney nickel, although this method has safety and disposal concerns. nih.gov

Substitution Reactions on the Imidazole Ring

The imidazole ring within 4-Tert-butyl-1,3-dihydroimidazole-2-thione is susceptible to substitution reactions, influenced by the electron-donating nature of the thione group and the steric hindrance imparted by the tert-butyl group. While specific studies on this exact molecule are limited, the reactivity can be inferred from related imidazole and fused imidazole systems.

Electrophilic substitution reactions on imidazo[2,1-b]-1,3,4-thiadiazole systems, which contain an imidazole ring, have been shown to occur preferentially at the C-5 position of the imidazole moiety nih.gov. This suggests that the C-5 position of 4-Tert-butyl-1,3-dihydroimidazole-2-thione would be the likely site for electrophilic attack, such as halogenation or nitration. For instance, bromination and iodination of imidazo[2,1-b]-1,3,4-thiadiazoles yield the corresponding 5-bromo and 5-iodo derivatives nih.gov. Analogous reactions with 4-Tert-butyl-1,3-dihydroimidazole-2-thione would be expected to proceed similarly.

Alkylation reactions would likely occur at the nitrogen atoms or the exocyclic sulfur atom, depending on the reaction conditions. The N-H protons of the imidazole ring are acidic and can be removed by a base, allowing for N-alkylation.

Free Radical Scavenging Mechanisms (in vitro studies)

Derivatives of imidazole-2-thione are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. In vitro studies on various imidazole-2-thione compounds have demonstrated their potential to mitigate oxidative stress. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET).

The thione group is crucial for the radical scavenging activity. It can readily donate a hydrogen atom from its tautomeric thiol form or participate in electron transfer processes to neutralize reactive oxygen species (ROS) and other free radicals.

| Antioxidant Assay | General Mechanism | Observed Activity in Related Thiones |

| DPPH Radical Scavenging | Hydrogen or electron donation to the stable DPPH radical. | Significant scavenging activity observed for various oxadiazole-2-thione and thiazolidinone derivatives. jipbs.comjipbs.comsaudijournals.com |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Potent reducing ability demonstrated by related phenolic oxadiazole-thiones. nih.gov |

| Hydroxyl Radical Scavenging | Quenching of the highly reactive hydroxyl radical, often generated by Fenton-like reactions. | Not specifically detailed for this compound, but a common assay for antioxidant evaluation. nih.gov |

| Nitric Oxide Scavenging | Inhibition of the generation or scavenging of nitric oxide radicals. | Effective scavenging reported for some 1,3,4-oxadiazole-2-thione derivatives. jipbs.comjipbs.com |

Photochemical Reactivity

The photochemical behavior of 4-Tert-butyl-1,3-dihydroimidazole-2-thione is dictated by the electronic transitions of the imidazole-2-thione chromophore. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo various photophysical and photochemical processes.

Laser flash photolysis studies of 1,3-dihydro-2H-imidazole-2-thiones (ITs) have successfully characterized their triplet states (³IT*) oup.com. These triplet species are generated via intersystem crossing from the initially formed excited singlet state. The transient absorption spectra of these triplet states exhibit characteristic absorption bands in the visible region oup.com. For the parent 1,3-dihydro-2H-imidazole-2-thione (IT), the triplet state shows absorption maxima around 400 and 550 nm oup.com. The triplet states of these compounds are characterized by short intrinsic lifetimes and relatively high triplet energies oup.com.

| Compound | Triplet Absorption Maxima (nm) | Intrinsic Triplet Lifetime (τ₀) (µs) | Triplet Energy (E_T) (kcal/mol) |

| 1,3-Dihydro-2H-imidazole-2-thione (IT) | 400, 550 | 0.28 | 68.3 |

| 1,3-Dihydro-1-methyl-2H-imidazole-2-thione (MIT) | 380, 540 | 0.33 | 66.5 |

| 1,3-Dihydro-2H-benzimidazole-2-thione (BIT) | 390, 570 | 0.21 | 61.3 |

Data extracted from a study on related imidazole-2-thiones and may be indicative of the behavior of the title compound. oup.com

The excited triplet state of imidazole-2-thiones can participate in both electron and energy transfer reactions. In the presence of suitable electron acceptors, photoinduced electron transfer can occur from the triplet state, often at diffusion-controlled rates oup.com. This process generates the radical cation of the imidazole-2-thione and the radical anion of the acceptor.

Energy transfer from the triplet state to a suitable acceptor molecule with a lower triplet energy is also a feasible process. For example, the triplet energy of 1,3-dihydro-2H-imidazole-2-thione has been quenched by isoprene, confirming the ability of its triplet state to undergo energy transfer oup.com.

While specific studies on the excited-state addition reactions of 4-Tert-butyl-1,3-dihydroimidazole-2-thione are not available, steady-light photolysis of related imidazole-2-thiones in the presence of isoprene did not show any change in absorption intensity, suggesting that bimolecular addition reactions may not be a major pathway for the triplet state in this specific case oup.com. However, the potential for photoaddition reactions cannot be entirely ruled out under different conditions or with different reaction partners.

Cycloaddition Reactions and Ring Transformations

The imidazole-2-thione moiety can participate in cycloaddition reactions, serving as a building block for more complex heterocyclic systems.

A notable example is the hetero-Diels-Alder reaction. Imidazole-2-thiones bearing electron-withdrawing groups on the imidazole ring have been shown to undergo Lewis acid-catalyzed Diels-Alder reactions with dienes rug.nlrug.nl. In these reactions, the C=S bond of the thione acts as a dienophile, leading to the formation of spiro-derivatives rug.nlrug.nl. The electron density of the imidazole core plays a crucial role; electron-withdrawing substituents render the sulfur atom more electrophilic, facilitating the cycloaddition rug.nl. Conversely, electron-donating groups can deactivate the C=S bond towards this type of reaction rug.nl.

Furthermore, 4-Tert-butyl-1,3-dihydroimidazole-2-thione can serve as a precursor for ring transformation reactions. A common transformation is the synthesis of fused heterocyclic systems such as imidazo[2,1-b]thiazoles. This is typically achieved by reacting the imidazole-2-thione with α-haloketones nih.govmdpi.comnih.govrsc.orgresearchgate.net. The reaction proceeds via initial S-alkylation of the thione followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. This transformation is a versatile method for the construction of biologically relevant scaffolds rsc.org.

| Reaction Type | Reactant | Product Type | Key Features |

| Hetero-Diels-Alder | Dienes (e.g., 2,3-dimethylbutadiene) | Spiro-thiazine derivatives | C=S bond acts as dienophile; catalyzed by Lewis acids; reactivity influenced by substituents on the imidazole ring. rug.nlrug.nl |

| Ring Transformation | α-Haloketones | Imidazo[2,1-b]thiazoles | S-alkylation followed by intramolecular cyclization; forms a fused bicyclic system. nih.govrsc.org |

Functionalization Strategies for 4-Tert-butyl-1,3-dihydroimidazole-2-thione

The reactivity of 4-Tert-butyl-1,3-dihydroimidazole-2-thione is characterized by the presence of two nucleophilic centers: the nitrogen atoms within the imidazole ring and the exocyclic sulfur atom. This dual reactivity allows for a range of functionalization reactions, leading to a variety of derivatives.

N-Alkylation

The nitrogen atoms of the imidazole ring can be readily alkylated using various alkyl halides. This reaction typically proceeds in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. The introduction of alkyl groups at the nitrogen positions can significantly alter the steric and electronic properties of the molecule, influencing its solubility, stability, and interaction with biological targets.

For instance, the reaction of a related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with ethyl or tert-butyl acrylate proceeds via a Michael addition to yield N-alkylated products. sapub.org While specific examples for 4-Tert-butyl-1,3-dihydroimidazole-2-thione are not extensively detailed in the provided search results, the general reactivity pattern of imidazole-2-thiones suggests that similar reactions are feasible. The choice of alkylating agent and reaction conditions can allow for mono- or di-alkylation of the imidazole ring.

S-Alkylation

The exocyclic thione group possesses a nucleophilic sulfur atom that can be targeted by electrophiles, leading to the formation of 2-(alkylthio)-1H-imidazole derivatives. S-alkylation is a common functionalization strategy for thiones and is typically achieved by reacting the compound with alkyl halides in the presence of a base. This transformation converts the thione into a thioether, which can impact the molecule's coordination properties and biological activity.

Studies on related benzimidazole-2-thione derivatives have demonstrated successful S-alkylation using reagents like 1-bromobutane and ethyl bromoacetate in the presence of bases such as triethylamine or potassium carbonate. mdpi.com These reactions typically result in good yields of the corresponding S-alkylated products. mdpi.com For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate in dry acetone with potassium carbonate afforded ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate in 77% yield. mdpi.com

Table 1: Examples of S-Alkylation Reactions on Related Imidazole-2-thione Scaffolds

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | 77 | mdpi.com |

| 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone | 1-Bromobutane | Et₃N | Acetone | 2-(Butylthio)-1H-benzo[d]imidazole | 52 | mdpi.com |

| 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone | Benzyl chloride | Et₃N | Acetone | 2-(Benzylthio)-1H-benzo[d]imidazole | - | mdpi.com |

Metal Complex Formation

The sulfur and nitrogen atoms of 4-Tert-butyl-1,3-dihydroimidazole-2-thione make it an excellent ligand for the formation of metal complexes. The thione group can coordinate to metal ions through the sulfur atom, while the nitrogen atoms of the imidazole ring can also participate in coordination, leading to various coordination modes (monodentate, bidentate, or bridging). The formation of metal complexes can introduce new catalytic, electronic, or biological properties to the organic ligand.

Research on related imidazole-2-thione and other heterocyclic thione ligands has demonstrated their ability to form complexes with a variety of transition metals. For example, coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)-1H-1,2,4-triazole with paramagnetic transition metal dications have been synthesized and characterized. nih.gov The synthesis of such complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries and coordination numbers depending on the metal ion and the stoichiometry of the reaction.

Computational and Theoretical Studies on 4 Tert Butyl 1,3 Dihydroimidazole 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 4-Tert-butyl-1,3-dihydroimidazole-2-thione, these calculations have been employed to elucidate its fundamental electronic and structural properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular properties of various organic compounds, including heterocyclic structures similar to 4-Tert-butyl-1,3-dihydroimidazole-2-thione.

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are instrumental in optimizing molecular geometry and determining various geometrical parameters. universci.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. universci.com The accuracy of these theoretical results is often validated by comparing them with experimental data, where minimal discrepancies are typically attributed to the different phases (gas phase for calculations versus solid phase for experiments). universci.com

Furthermore, DFT is utilized to explore the reactivity and stability of molecules through the calculation of reactivity indices such as electronegativity, electrophilic index, softness, and hardness. universci.comresearchgate.net These parameters help in understanding the chemical behavior of the compound in various environments.

Ab Initio Methods (e.g., MP2) in Electronic Structure Determinations

Ab initio methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data.

Methods like Møller-Plesset perturbation theory (MP2) are employed to obtain a more accurate description of the electronic structure by including electron correlation effects. nih.gov These calculations are valuable for determining precise geometries and electronic properties. nih.gov For instance, in studies of similar heterocyclic compounds, MP2 calculations have been used to predict structural parameters and vibrational frequencies, showing good agreement with experimental data. nih.gov

Ab initio calculations, including Hartree-Fock (HF) and post-HF methods, provide a hierarchical approach to solving the electronic Schrödinger equation. researchgate.net These methods have been used to investigate the electronic absorption spectra and other properties of related nitrogen-containing heterocyclic compounds. researchgate.net The choice of method and basis set, such as 6-31+G*, is critical for obtaining reliable results for properties like dipole moment and HOMO-LUMO energies, both in the gas phase and in the presence of a solvent. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. For 4-Tert-butyl-1,3-dihydroimidazole-2-thione, analyzing its electronic structure provides a deeper understanding of its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Characterization

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates higher reactivity. researchgate.net For similar heterocyclic compounds, DFT calculations have been used to determine the HOMO-LUMO gap, providing insights into their stability. researchgate.net

The distribution of electron density in the HOMO and LUMO provides information about the regions of the molecule that are likely to be involved in chemical reactions. For instance, in some molecules, the HOMO electron density is concentrated on specific fragments, indicating the primary sites for electrophilic attack, while the LUMO density highlights the sites for nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Electron Density Distributions and Spectroscopic Signatures

The electron density distribution within a molecule provides a comprehensive picture of its electronic structure. It reveals the regions where electrons are concentrated and depleted, which is fundamental to understanding chemical bonding and intermolecular interactions. researchgate.net Techniques like X-ray diffraction combined with theoretical calculations can provide detailed electron density maps. researchgate.net

Mulliken atomic charge analysis, derived from quantum chemical calculations, is used to describe the electron density on each atom in a molecule. researchgate.net This analysis helps identify the active sites for adsorption on a metal surface, with negatively charged atoms being potential sites for electron donation. researchgate.net

Theoretical calculations are also crucial for interpreting spectroscopic data. For example, theoretical vibrational frequencies calculated using DFT can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes. researchgate.net Similarly, theoretical electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. scielo.br

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its behavior over time.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is particularly important for flexible molecules that can exist in multiple spatial arrangements. Theoretical calculations can be used to investigate the different conformers and their electronic and spectral properties. scielo.br

Influence of the Tert-butyl Group on Conformations

The tert-butyl group is known for its significant steric bulk, which profoundly influences the conformational preferences of a molecule. In any theoretical study of 4-Tert-butyl-1,3-dihydroimidazole-2-thione, a primary focus would be to determine the most stable spatial arrangement of this bulky group relative to the imidazolethione ring.

The rotation of the tert-butyl group around the C-C bond connecting it to the imidazole (B134444) ring would be a key area of investigation. This rotation is not free and is hindered by energy barriers corresponding to different staggered and eclipsed conformations. Computational methods can map out the potential energy surface of this rotation to identify the global and local energy minima, which represent the most stable and metastable conformations, respectively. The steric interactions between the methyl groups of the tert-butyl substituent and the atoms of the heterocyclic ring would be the primary determinant of the conformational landscape. In similar substituted cyclic systems, it has been shown that the presence of a bulky substituent like a tert-butyl group can lead to a preference for conformations that minimize these steric clashes.

A hypothetical conformational analysis would likely reveal that the tert-butyl group adopts a staggered conformation relative to the imidazole ring to minimize steric strain. The specific dihedral angles defining the most stable conformation would be a key output of such a computational study.

Energy Profiles of Tautomeric and Conformational Changes

Thione compounds, including 4-Tert-butyl-1,3-dihydroimidazole-2-thione, can exist in tautomeric forms: the thione form (C=S) and the thiol form (C-SH). Theoretical calculations are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

A computational study would calculate the total electronic energies of both the thione and thiol tautomers. In many related heterocyclic thiones, the thione form is found to be the more stable tautomer in the gas phase. nih.gov The energy difference between the tautomers provides insight into their equilibrium population.

Furthermore, the transition state for the tautomerization process, which involves the intramolecular transfer of a proton from a nitrogen atom to the sulfur atom, would be located and its energy calculated. This energy barrier is a critical parameter for understanding the kinetics of the tautomerization. A high energy barrier would suggest that the interconversion is slow.

The interplay between conformational changes (e.g., tert-butyl group rotation) and tautomerism would also be a subject of detailed computational analysis. The energy profile would map out a multi-dimensional potential energy surface, revealing the lowest energy pathways for both conformational and tautomeric transformations.

Solvent Effects in Theoretical Modeling

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects using various approaches, most commonly the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant.

For 4-Tert-butyl-1,3-dihydroimidazole-2-thione, theoretical calculations in different solvents would be performed to understand how the solvent polarity affects its conformational preferences and tautomeric equilibrium. For instance, a polar solvent might stabilize a more polar tautomer or conformation. The calculated energies in solution would be compared to the gas-phase results to quantify the solvent effects.

Theoretical Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. Theoretical calculations can provide valuable insights into the experimental spectra of 4-Tert-butyl-1,3-dihydroimidazole-2-thione.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra would be generated for the most stable conformers and tautomers. By comparing the calculated chemical shifts with experimental data, one can confirm the dominant species in solution and assign the observed signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated for the optimized geometry of the molecule. These calculated frequencies, often scaled to account for systematic errors in the computational methods, can be compared with the experimental FT-IR spectrum. This comparison aids in the assignment of the observed vibrational bands to specific functional groups and vibrational modes, such as the C=S stretching frequency characteristic of the thione group or the S-H stretching of the thiol tautomer.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. Theoretical UV-Vis spectra can help in understanding the electronic transitions responsible for the observed absorption bands. For instance, the calculations could identify the specific molecular orbitals involved in the n → π* and π → π* transitions.

The following table provides a hypothetical summary of the kind of data that would be generated from such computational studies.

| Computational Method | Property Investigated | Hypothetical Finding for 4-Tert-butyl-1,3-dihydroimidazole-2-thione |

| DFT (e.g., B3LYP) | Conformational Analysis of tert-butyl group | The most stable conformation would likely involve a staggered arrangement of the tert-butyl group to minimize steric hindrance with the imidazolethione ring. |

| DFT (e.g., B3LYP) | Tautomeric Equilibrium (Thione vs. Thiol) | The thione tautomer is expected to be more stable than the thiol tautomer in the gas phase, with a significant energy barrier for interconversion. nih.gov |

| PCM/DFT | Solvent Effects | Increasing solvent polarity might slightly shift the tautomeric equilibrium, but the thione form would likely remain dominant. |

| GIAO/DFT | NMR Chemical Shifts (¹H, ¹³C) | Calculated chemical shifts would aid in the assignment of experimental NMR spectra, confirming the structure of the dominant tautomer and conformer in solution. |

| DFT (e.g., B3LYP) | IR Vibrational Frequencies | Predicted vibrational frequencies would correspond to key functional groups, such as C=S, N-H, and C-H stretches, helping to interpret the experimental IR spectrum. |

| TD-DFT | UV-Vis Electronic Transitions | Calculated electronic transitions would explain the origin of absorption bands in the UV-Vis spectrum, likely corresponding to n → π* and π → π* transitions. |

Coordination Chemistry of 4 Tert Butyl 1,3 Dihydroimidazole 2 Thione and Its Analogues

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of ligands are fundamental to the development of new metal complexes with desired properties. For 4-tert-butyl-1,3-dihydroimidazole-2-thione and its analogues, the synthetic strategies are aimed at creating molecules that can effectively chelate to metal centers. The presence of both sulfur and nitrogen atoms provides multiple potential coordination sites.

The synthesis of these ligands often involves multi-step procedures. For instance, the creation of related imidazole-based thione ligands can start from commercially available materials, which are then modified to introduce the desired functional groups. The tert-butyl group is typically incorporated to enhance the solubility and stability of the resulting complexes in organic solvents and to influence the stereochemistry around the metal center.

Furthermore, modifications to the imidazole (B134444) backbone can be made to tune the electronic properties of the ligand. For example, the introduction of electron-withdrawing or electron-donating groups can alter the ligand's donor strength and, consequently, the properties of the metal complex. The synthesis of related N-heterocyclic thiones has been achieved through reactions involving N-heterocyclic carbenes (NHCs) and elemental sulfur.

Coordination Modes and Ligand Properties

The coordination behavior of 4-tert-butyl-1,3-dihydroimidazole-2-thione and its analogues is diverse, primarily due to the presence of the thione group (C=S) and the nitrogen atoms within the imidazole ring. These ligands can coordinate to metal ions in several ways, leading to a variety of complex structures.

Characterization of S-Donor Ligand Behavior

The most common coordination mode for imidazole-2-thiones is through the exocyclic sulfur atom. The sulfur atom, being a soft donor, readily binds to soft metal ions. This S-donor behavior is a key characteristic of these ligands. In many complexes, the ligand acts as a monodentate S-donor, forming stable bonds with various transition metals. The coordination through sulfur is often confirmed by spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and definitively by single-crystal X-ray diffraction. For instance, in mercury(II) complexes, the thione ligand has been observed to coordinate through the sulfur atom. rsc.orgresearchgate.net

Mixed N,S-Donor Ligand Systems

While S-donation is prevalent, these ligands can also act as mixed N,S-donors. This can occur in a chelating fashion, where both a nitrogen atom from the imidazole ring and the exocyclic sulfur atom bind to the same metal center, forming a stable chelate ring. Alternatively, they can act as bridging ligands, where the sulfur and nitrogen atoms coordinate to different metal centers, leading to the formation of polynuclear complexes. This bridging N,S-coordination has been observed in dinuclear palladium(II) complexes of analogous imidazoline-2-thiones. nih.govnih.gov The formation of such mixed donor systems is influenced by factors like the metal ion's nature, the reaction conditions, and the presence of other ligands.

Thione Ligand Deprotonation and Anionic Coordination

The N-H protons on the imidazole ring of 4-tert-butyl-1,3-dihydroimidazole-2-thione are acidic and can be removed by a base. This deprotonation results in an anionic ligand, which can then coordinate to a metal center. This mode of coordination often leads to the formation of neutral complexes from metal halides or acetates. The resulting anionic ligand is a stronger donor and can form very stable complexes. This deprotonation and subsequent coordination have been observed in the formation of rhodium and iridium complexes from related anionic N-heterocyclic thiones. nih.gov The anionic form of the ligand can also act as a bridging ligand, as seen in some palladium complexes where it coordinates through both nitrogen and sulfur atoms. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-tert-butyl-1,3-dihydroimidazole-2-thione and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn, Cd, Hg, Ag, Pd, Rh, Ir)

A wide range of transition metal complexes have been prepared with imidazole-2-thione ligands. The choice of the metal ion significantly influences the geometry and coordination number of the resulting complex.

Copper(II): Copper(II) complexes with related pyridine-containing ligands have been synthesized and characterized. mdpi.com In one instance, a new non-centrosymmetric compound, 4-tert-butyl-pyridinium tetrachloridocuprate, was prepared, and its structure revealed a 3D network. mdpi.com

Nickel(II): Nickel(II) complexes with ligands containing imidazole and thione or thiolate functionalities have been studied as models for nickel-containing biomolecules. nih.gov The coordination geometry around the nickel center in these complexes is often square planar. nih.govresearchgate.net Solvent can play a crucial role in the formation of different nickel(II) complexes with bis-thiosemicarbazone ligands. mdpi.com

Cobalt(II) and Manganese(II): Cobalt(II) and Manganese(II) complexes with related N,S-donor ligands have been synthesized. nih.govresearchgate.netnih.govrsc.org For example, manganese(II) complexes with thiosemicarbazones have been investigated for their potential biological activity. nih.gov New mononuclear manganese(II) complexes with imidazole-based ligands have also been synthesized and characterized. rsc.org

Zinc, Cadmium, and Mercury: These metals, belonging to group 12, readily form complexes with thione ligands. Mercury(II) halide complexes with imidazole-2-thione have been reported, showing a tetrahedral coordination geometry around the mercury atom. rsc.orgresearchgate.netnih.gov The synthesis of novel mercury(II) complexes with pyridinium (B92312) ylides has also been described. nih.gov

Silver: Silver(I) complexes with thione ligands are known, often exhibiting linear or trigonal planar geometries.

Palladium, Rhodium, and Iridium: These platinum-group metals form a variety of complexes with thione ligands. Dinuclear palladium(II) complexes with bridging N,S-coordinated imidazoline-2-thione ligands have been synthesized. nih.govnih.gov Rhodium and iridium complexes have been prepared from anionic N-heterocyclic thiones, showcasing the versatility of these ligands. nih.gov The synthesis of iridium(III) complexes with various ancillary ligands is an active area of research. researchgate.netnih.govmdpi.com

The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction for determining the precise molecular structure, IR spectroscopy to observe the C=S stretching frequency shift upon coordination, and NMR spectroscopy to probe the ligand environment.

Below is a table summarizing some of the reported metal complexes with ligands analogous to 4-tert-butyl-1,3-dihydroimidazole-2-thione.

| Metal | Ligand Type | Coordination Mode | Complex Type | Reference |

| Cu(II) | 4-tert-butyl-pyridinium | Ionic interaction | Mononuclear | mdpi.com |

| Ni(II) | Imidazole/thiolate | N2S2, Square Planar | Mononuclear | nih.gov |

| Ni(II) | Bis-thiosemicarbazone | N2S2, Seesaw | Mononuclear | mdpi.com |

| Mn(II) | Thiosemicarbazone | N,N,S-tridentate | Octahedral | nih.gov |

| Pd(II) | Imidazoline-2-thione | Bridging N,S-donor | Dinuclear | nih.govnih.gov |

| Rh(I), Ir(I) | Anionic Imidazolin-2-thione | S-donor | Monometallic | nih.gov |

| Hg(II) | Imidazole-2-thione | S-donor | Tetrahedral | researchgate.net |

| Hg(II) | Diethylimidazole-2-thione | S-donor | Variable | rsc.org |

This table provides a glimpse into the rich coordination chemistry of this class of ligands, highlighting the structural diversity achievable by varying the metal center and reaction conditions.

Spectroscopic Characterization of Metal Complexes (NMR, IR, ESI-MS)

The characterization of metal complexes involving 4-tert-butyl-1,3-dihydroimidazole-2-thione and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. tntech.edu The chemical shifts in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the ligand upon coordination to a metal center. nih.govvibgyorpublishers.org For instance, the tert-butyl group offers a distinct singlet in the ¹H NMR spectrum, which can be monitored for changes in its chemical shift and line width to understand ligand binding and dynamics. nih.govresearchgate.net In some cases, the tert-butyl group is intentionally introduced as a probe for NMR studies of large macromolecular complexes due to the high sensitivity and sharp resonance of its protons. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination mode of the thione ligand. The vibrational frequency of the C=S (thione) group is particularly sensitive to coordination. A shift in the ν(C=S) band to lower frequencies upon complexation indicates that the sulfur atom is involved in bonding to the metal center. researchgate.netmdpi.comnih.gov Additionally, changes in the N-H stretching vibrations can suggest the deprotonation of the ligand and its coordination as an anion. mdpi.com The presence of characteristic bands for other functional groups within the complex can also be confirmed using IR spectroscopy. mdpi.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is employed to determine the mass-to-charge ratio of the intact complex ions in the gas phase, thereby confirming the composition and stoichiometry of the metal complexes. nih.gov This technique is particularly useful for characterizing charged complexes and can provide insights into the formation of different species in solution. The use of tagged ligands, for example with an imidazole moiety, can enhance the ionization efficiency and facilitate the detection of reaction products in complex mixtures. nih.gov

| Spectroscopic Technique | Key Information Obtained | Relevant Functional Groups/Probes |

| NMR Spectroscopy | Ligand binding, solution structure, dynamics | tert-butyl group protons, ¹³C signals of the imidazole ring |

| IR Spectroscopy | Coordination mode of the ligand | C=S (thione), N-H |

| ESI-MS | Molecular weight, stoichiometry of the complex | Intact complex ions, tagged ligands |

Single Crystal X-ray Diffraction of Metal Complexes for Geometric Analysis

For complexes of 4-tert-butyl-1,3-dihydroimidazole-2-thione and its analogues, X-ray diffraction studies have revealed a variety of coordination modes and geometries. The thione ligand can coordinate to the metal center through the sulfur atom, and in some cases, also through one of the nitrogen atoms, acting as a bidentate ligand. The bulky tert-butyl group can influence the packing of the molecules in the crystal lattice.

For example, in a tetrachlorocuprate complex with a 4-tert-butyl-pyridinium cation, X-ray analysis showed a distorted tetrahedral geometry around the copper(II) ion. mdpi.com The geometry was quantified using the τ parameter, which indicated a shape intermediate between tetrahedral and square planar. mdpi.com The crystal structure was stabilized by a network of hydrogen bonds. mdpi.comresearchgate.net

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| (C₉H₁₄N)₂[CuCl₄] | Cu(II) | Distorted Tetrahedral | Intermediate between tetrahedral and square planar (τ = 0.55-0.58) |

| [Cu₂(H₂L)Br₂]ClO₄ | Cu(II) | Binuclear | Bridging phenoxide oxygen atom |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from 4-tert-butyl-1,3-dihydroimidazole-2-thione and its analogues are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Paramagnetism and Magnetic Moments

Many transition metal complexes of these thione ligands are paramagnetic due to the presence of unpaired electrons in the d-orbitals of the metal ion. researchgate.net The magnetic moment of a complex, which can be determined experimentally using techniques like magnetometry, provides insight into the number of unpaired electrons and the spin state of the metal center. researchgate.netnih.gov

For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.30 to 4.70 B.M., corresponding to three unpaired electrons. researchgate.net Similarly, high-spin tetrahedral Co(II) complexes show magnetic moments between 4.4 and 4.8 µB. researchgate.net The magnetic properties of binuclear copper(II) complexes can reveal antiferromagnetic or ferromagnetic exchange interactions between the metal centers, mediated by bridging ligands. researchgate.netmdpi.comnih.gov

| Metal Ion | Coordination Geometry | Typical Magnetic Moment (B.M.) | Number of Unpaired Electrons |

| Co(II) | High-spin Octahedral | 4.30 - 4.70 | 3 |

| Co(II) | High-spin Tetrahedral | 4.4 - 4.8 | 3 |

| Cu(II) | Distorted Octahedral | ~1.82 | 1 |

Redox Activity of Metal-Ligand Systems

The metal-ligand systems involving 4-tert-butyl-1,3-dihydroimidazole-2-thione and related ligands can exhibit rich redox chemistry. Both the metal center and the ligand can be redox-active, leading to multiple accessible electronic states. nih.gov

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. It can reveal reversible or irreversible oxidation and reduction processes. For example, some imidazole-2-thione-fused 1,4-dihydridophosphinines have been shown to undergo a reversible two-electron oxidation/reduction cycle, suggesting their potential application as cathode materials in rechargeable cells. nih.gov The introduction of redox-active fragments like ferrocene (B1249389) into the ligand structure can further enhance the redox capabilities of the resulting metal complexes. nih.gov

Geometric Isomerism in Metal-Thione Complexes

Geometric isomerism is a common feature in the coordination chemistry of metal-thione complexes, particularly for square planar and octahedral geometries. libretexts.orgwikieducator.org This type of isomerism arises from the different possible spatial arrangements of the ligands around the central metal ion. libretexts.orgstudymind.co.uk

The two most common types of geometric isomers are cis and trans. In a cis isomer, two identical ligands are adjacent to each other (at a 90° angle), while in a trans isomer, they are on opposite sides of the metal center (at a 180° angle). libretexts.org The presence of bulky ligands like those with a tert-butyl group can influence the relative stability of these isomers.

For octahedral complexes of the type [Ma₃b₃], facial (fac) and meridional (mer) isomers can exist. wikieducator.org In the fac isomer, the three identical ligands occupy the corners of one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the octahedron. wikieducator.org The specific geometry adopted by a complex can have a significant impact on its physical and chemical properties. crunchchemistry.co.ukscribd.com

| Coordination Geometry | Isomer Types | Description |

| Square Planar | cis / trans | Two identical ligands are adjacent (90°) or opposite (180°). |

| Octahedral | cis / trans | Two identical ligands are adjacent (90°) or opposite (180°). |

| Octahedral ([Ma₃b₃]) | fac / mer | Three identical ligands occupy a face or a plane bisecting the octahedron. |

Catalytic Applications of 4 Tert Butyl 1,3 Dihydroimidazole 2 Thione and Its Derivatives

Organocatalysis with Imidazolidine-4-thiones

Imidazolidine-4-thiones, including the 4-tert-butyl derivative, have emerged as a promising class of organocatalysts. Their structural similarity to well-known MacMillan catalysts allows them to activate substrates through enamine or iminium ion formation, enabling a range of challenging organic transformations nih.govrsc.org.

One of the significant applications of imidazolidine-4-thione organocatalysts is in the α-alkylation of aldehydes, a transformation that can be difficult to achieve efficiently uni-muenchen.de. Research has demonstrated that these catalysts can facilitate the enantioselective α-alkylation of aldehydes under various conditions, including in conjunction with photoredox catalysis nih.govuni-muenchen.de.

The catalytic system, often analogous to those using MacMillan catalysts, can involve treating an aldehyde with an alkyl halide in the presence of the imidazolidine-4-thione, a photosensitizer, and a base nih.gov. The catalysts have shown the ability to provide the desired α-alkylated products with good activity and enantioselectivity uni-muenchen.de. The modular synthesis of these catalysts from simple precursors like aldehydes, ammonia, cyanide, and hydrogen sulfide makes them readily accessible nih.gov. Studies comparing different imidazolidine-4-thiones have revealed that the substitution pattern significantly influences their catalytic activity and the stereochemical outcome of the reaction uni-muenchen.de.

Table 1: Performance of Imidazolidine-4-thione in Organocatalytic α-Alkylation

| Aldehyde Substrate | Alkylating Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Propanal | Bromoacetonitrile | 10 | 75 | 88 | rsc.org |

| Butanal | Ethyl 2-bromoacetate | 15 | 68 | 85 | nih.gov |

| Pentanal | Bromoacetonitrile | 10 | 72 | 90 | uni-muenchen.de |

The mechanism of the imidazolidine-4-thione catalyzed α-alkylation of aldehydes proceeds through an enamine activation pathway, similar to other cyclic secondary amine organocatalysts rsc.org. However, detailed mechanistic studies have revealed a more complex cycle where the thione group plays a critical role rsc.orguni-muenchen.de.

It has been shown that the imidazolidine-4-thione (ITO) itself is often a precatalyst. In the presence of an alkylating agent like bromoacetonitrile (BAN), the thione group undergoes a rapid and irreversible S-alkylation to form a 4-(alkylthio)-2,5-dihydro-1H-imidazole, referred to as a TIM intermediate rsc.orgrsc.org. This S-alkylated species is the true active catalyst in the cycle rsc.org.

The proposed catalytic cycle proceeds as follows:

Enamine Formation: The S-alkylated dihydroimidazole (TIM) reacts with the aldehyde substrate to form a nucleophilic enamine intermediate.

Nucleophilic Attack: This enamine is sufficiently nucleophilic to react with the electrophilic alkylating agent in a C-C bond-forming step.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction mixture, releasing the α-alkylated aldehyde product and regenerating the active S-alkylated catalyst (TIM) to continue the cycle rsc.org.

Kinetic studies have demonstrated that the enamines derived from these S-alkylated dihydroimidazoles are more nucleophilic than those formed from traditional MacMillan (imidazolidinone) catalysts, which contributes to their high reactivity in these transformations rsc.orgrsc.org.

Ligand Role in Transition Metal Catalysis

Beyond organocatalysis, the N-heterocyclic thione (NHT) scaffold of 4-tert-butyl-1,3-dihydroimidazole-2-thione allows it to act as a versatile ligand for transition metals. The combination of a soft sulfur donor and a harder nitrogen donor makes it a bidentate N,S-ligand capable of forming stable complexes, particularly with late transition metals like palladium nih.govnih.gov. These ligands are considered analogues to the widely used N-heterocyclic carbenes (NHCs) and are explored for their potential to tune the electronic and steric properties of metal catalysts .

The synthesis of palladium complexes with N-heterocyclic thione ligands generally involves the reaction of the thione with a suitable palladium precursor nih.govresearchgate.net. For ligands similar to 4-tert-butyl-1,3-dihydroimidazole-2-thione, such as 1,3-benzimidazolidine-2-thione, a common method is to react the thione with a palladium(II) precursor like PdCl₂(PPh₃)₂ in the presence of a base such as triethylamine nih.gov. The base facilitates the deprotonation of the N-H group, allowing the ligand to coordinate to the palladium center as an anion through both its nitrogen and sulfur atoms in a chelating or bridging fashion nih.govnih.gov.

The general synthetic approach can be summarized as:

Ligand + Pd(II) Precursor + Base → [Pd(N,S-ligand)₂(PR₃)₂] or other complexes

The tert-butyl group at the C4 position provides significant steric bulk, which can be strategically used to influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reaction. The specific design of the ligand, including substituents on the nitrogen atoms, can further modulate the electronic properties of the resulting palladium complex.

Palladium-catalyzed reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds nih.gov. One such powerful transformation is the migratory insertion of isocyanides into palladium-carbon bonds, which serves as a versatile method for constructing nitrogen-containing molecules like amidines and various heterocycles organic-chemistry.orgrsc.orgnih.gov.

The general catalytic cycle for a palladium-catalyzed isocyanide insertion reaction typically involves three key steps:

Oxidative Addition: An organic halide (R-X) adds to a Pd(0) complex, forming an organopalladium(II) species (R-Pd-X).

Isocyanide Insertion: An isocyanide molecule undergoes a 1,1-migratory insertion into the R-Pd bond, creating an imidoyl-palladium complex.

Reductive Elimination/Further Reaction: This intermediate can then react with a nucleophile, followed by reductive elimination to release the final product and regenerate the Pd(0) catalyst nih.gov.

While phosphine and N-heterocyclic carbene (NHC) ligands are most commonly used in these reactions, N-heterocyclic thione (NHT) ligands like 4-tert-butyl-1,3-dihydroimidazole-2-thione represent a class of ligands with significant potential for this chemistry nih.gov. The strong σ-donating properties of NHTs can stabilize the palladium center throughout the catalytic cycle, potentially enhancing catalytic activity and longevity . The defined steric environment created by the tert-butyl group could also impart high selectivity in the coupling process.

Optimizing the performance of a palladium catalyst bearing a 4-tert-butyl-1,3-dihydroimidazole-2-thione ligand involves the systematic variation of several key parameters to maximize yield, selectivity, and turnover number mdpi.com.

Ligand Modification:

Steric Tuning: The bulky tert-butyl group is a key feature. Its size can be modified to control access to the metal center, influencing which substrates can react and the stereochemical outcome.

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the imidazole (B134444) backbone can alter the electron density at the palladium center. This affects the rates of oxidative addition and reductive elimination, two critical steps in many catalytic cycles nih.gov.

Reaction Conditions:

Solvent and Base: The choice of solvent and base is crucial. Solvents can influence the solubility of reactants and the stability of catalytic intermediates, while the base is often required to activate substrates or regenerate the catalyst mdpi.com.

Palladium Precursor: The choice of the initial palladium source (e.g., Pd(OAc)₂, PdCl₂, [Pd(π-cinnamyl)Cl]₂) can impact the ease of formation of the active catalytic species.

Temperature and Concentration: These parameters are fine-tuned to balance reaction rate with catalyst stability and selectivity.

By systematically adjusting these elements, the catalytic system can be tailored for a specific transformation, such as isocyanide insertion or other cross-coupling reactions, to achieve optimal efficiency and product yields.

Table 2: Key Parameters for Optimizing Palladium Catalysis

| Parameter | Rationale for Optimization | Potential Effect on Performance |

| Ligand Structure | Modifies steric and electronic environment of the Pd center. | Influences catalyst activity, stability, and selectivity (chemo-, regio-, stereo-). |

| Palladium Source | Affects the in-situ formation of the active Pd(0) species. | Can change induction period and overall reaction rate. |

| Solvent | Affects solubility and stabilization of intermediates. | Influences reaction rates and can lead to different product distributions. |

| Base | Often required for substrate activation or catalyst turnover. | Choice and strength of base can be critical for yield and selectivity. |

| Temperature | Controls the rate of reaction. | Higher temperatures can increase rates but may lead to catalyst decomposition. |

Photoredox Catalysis (Potential exploration based on photochemical reactivity)

The application of 4-Tert-butyl-1,3-dihydroimidazole-2-thione and its derivatives in photoredox catalysis is an emerging area of interest, primarily driven by the known photochemical reactivity of the parent 1,3-dihydro-2H-imidazole-2-thione scaffold. While direct studies on the 4-tert-butyl substituted compound are not extensively documented in the context of photoredox catalysis, the fundamental photophysical properties of related imidazole-2-thiones provide a strong basis for their potential in this field.

The core principle of photoredox catalysis lies in the ability of a molecule to absorb light and, in its excited state, engage in single-electron transfer (SET) processes with other molecules. This generates highly reactive radical ions, which can then participate in a wide range of chemical transformations. The potential of 4-Tert-butyl-1,3-dihydroimidazole-2-thione as a photoredox catalyst can be inferred from studies on the photochemical behavior of unsubstituted 1,3-dihydro-2H-imidazole-2-thione.

Research has shown that upon photoexcitation, 1,3-dihydro-2H-imidazole-2-thione can populate a triplet excited state. This triplet state is a key intermediate in photoredox catalysis due to its relatively long lifetime, which allows for bimolecular interactions and electron transfer processes to occur. Laser flash photolysis studies on the parent compound have identified transient absorption bands corresponding to its triplet state, confirming its formation upon irradiation.

The triplet excited state of 1,3-dihydro-2H-imidazole-2-thione has been shown to participate in photoinduced electron-transfer reactions with suitable electron acceptors. This electron-donating ability in the excited state is a critical characteristic for a photoredox catalyst. The introduction of a tert-butyl group at the 4-position is not expected to fundamentally alter this photochemical behavior, although it may influence the photophysical properties such as excited-state lifetimes and redox potentials due to its electron-donating inductive effect and steric bulk.

The potential mechanism for photoredox catalysis involving a 4-tert-butyl-1,3-dihydroimidazole-2-thione derivative would likely involve the following steps:

Photoexcitation: The thione absorbs a photon of light, promoting it to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state.

Single-Electron Transfer (SET): The excited triplet state of the thione can then act as a reductant, donating an electron to a substrate molecule to generate a radical anion. Alternatively, it could act as an oxidant, accepting an electron to form a radical cation.

Catalyst Regeneration: The resulting thione radical ion would then be returned to its ground state by a subsequent electron transfer event, completing the catalytic cycle.

The exploration of 4-tert-butyl-1,3-dihydroimidazole-2-thione and its derivatives in photoredox catalysis could open new avenues for organic synthesis, enabling the development of novel transformations under mild and environmentally benign conditions. Further research is necessary to fully elucidate the photophysical properties and catalytic potential of this specific compound.

Below is a table summarizing the photochemical properties of the parent 1,3-dihydro-2H-imidazole-2-thione, which can serve as a basis for understanding the potential of its 4-tert-butyl derivative.

| Property | Value |

| Triplet State Absorption Maxima (λmax) | ~400 nm, ~550 nm |

| Triplet State Character | 3(n,π*) |

| Reactivity | Photoinduced electron transfer to electron acceptors |

Data based on the photochemical properties of the parent 1,3-dihydro-2H-imidazole-2-thione.